molecular formula C19H15FN4S B2537012 3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941994-89-4

3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2537012
CAS RN: 941994-89-4
M. Wt: 350.42
InChI Key: YXLMCMHDXQWFCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine” are not available, the literature provides insights into the reactions of related compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Studies have reported the synthesis and crystal structure characterization of triazolo pyridazine derivatives, highlighting their potential in various biological applications. For instance, Sallam et al. (2021) detailed the synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazolo pyridazine derivatives, suggesting their relevance in biological studies due to their anti-tumor and anti-inflammatory activity potential (Sallam et al., 2021). Similar research efforts include the synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, examining their cytotoxic activities against human cervical carcinoma cells, although with not much significant activity reported (Aggarwal et al., 2019).

Biological Activities

Various derivatives of the chemical compound have been synthesized and evaluated for their biological activities, such as anticonvulsant, antimicrobial, and antitumor effects:

  • Anticonvulsant Activity : Zhang et al. (2010) synthesized a series of derivatives and evaluated their anticonvulsant activity, identifying compounds with potential therapeutic applications (Zhang et al., 2010).
  • Antimicrobial Activities : Novel derivatives of 3-substituted [1,2,4] Triazolo[4,3-b]pyridazines were prepared and subjected to preliminary antimicrobial activities, exhibiting good to moderate activity against various microorganisms (Ruso et al., 2014).
  • Antitumor Activity : Research into the antitumor activities of new fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety has shown promising results against a panel of sixty cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Bhat et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds have shown to affect mycelial growth by disrupting membrane integrity against Phomopsis sp .

Future Directions

The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The structural diversity, target specificity, unique mechanism, and low risk of drug resistance of natural products have proven to be an important source of new pesticide research and development .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-13-2-6-15(7-3-13)17-10-11-18-21-22-19(24(18)23-17)25-12-14-4-8-16(20)9-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLMCMHDXQWFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

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